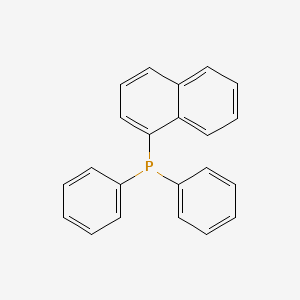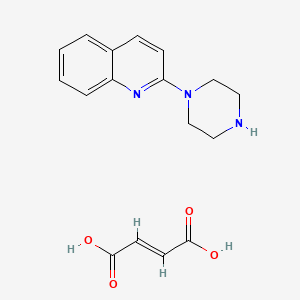![molecular formula C25H16OS B14747482 Spiro[naphtho[2,1-b]pyran-3,9'-thioxanthene] CAS No. 162-50-5](/img/structure/B14747482.png)
Spiro[naphtho[2,1-b]pyran-3,9'-thioxanthene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene] is a complex organic compound known for its unique structural properties and photochromic behavior. This compound is characterized by a spiro linkage between a naphthopyran and a thioxanthene moiety, which imparts significant stability and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene] typically involves the cyclization of naphthopyran derivatives under specific conditions. One common method includes the thermal and photochemical ring-opening of spiro(3H-naphtho[2,1-b]pyran-3,9’-thioxanthene-10,10-dioxide), which results in the formation of the desired spiro compound . The reaction conditions often require controlled temperatures and the presence of specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced reactors and purification techniques to isolate the compound from reaction mixtures. The scalability of the synthesis process is crucial for its application in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Various substitution reactions can occur at different positions of the naphthopyran and thioxanthene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene], which can exhibit different physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene] has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a photochromic material in the study of light-induced molecular transformations.
Biology: It is investigated for its potential use in biological imaging and as a molecular probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: The compound is used in the development of advanced materials, such as photochromic lenses and smart coatings
Wirkmechanismus
The mechanism of action of Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene] involves its photochromic behavior, where the compound undergoes reversible structural changes upon exposure to light. This process involves the ring-opening and closing of the naphthopyran moiety, leading to changes in the compound’s optical properties. The molecular targets and pathways involved in this mechanism are primarily related to the compound’s ability to absorb and emit light at specific wavelengths .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene] include:
- Spiro[indoline-2,3’-naphtho[2,1-b]oxazine]
- Spiro[indoline-2,3’-naphtho[2,1-b]pyran]
- Spiro[indoline-2,3’-naphtho[2,1-b]thioxanthene]
Uniqueness
The uniqueness of Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene] lies in its specific structural configuration, which imparts distinct photochromic properties. Unlike other similar compounds, it exhibits a higher degree of stability and reactivity, making it suitable for a broader range of applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
162-50-5 |
|---|---|
Molekularformel |
C25H16OS |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
spiro[benzo[f]chromene-3,9'-thioxanthene] |
InChI |
InChI=1S/C25H16OS/c1-2-8-18-17(7-1)13-14-22-19(18)15-16-25(26-22)20-9-3-5-11-23(20)27-24-12-6-4-10-21(24)25/h1-16H |
InChI-Schlüssel |
DBUMNYIQWUXNEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C5=CC=CC=C5SC6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene](/img/structure/B14747422.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14747425.png)
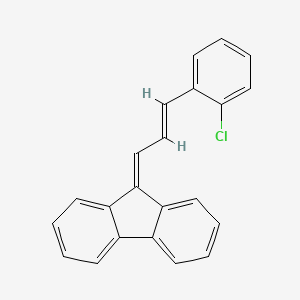

![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
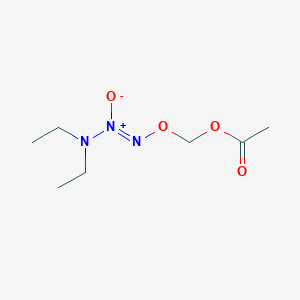
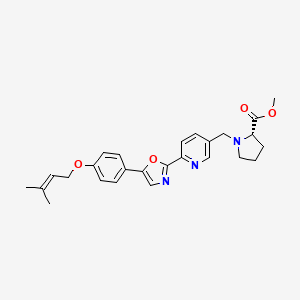
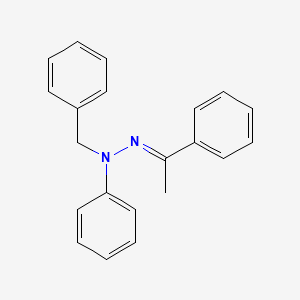
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide](/img/structure/B14747460.png)
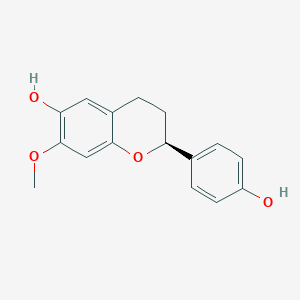
![1,4-Dichloropyrrolo[3,4-c]pyrrole](/img/structure/B14747478.png)
![Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid](/img/structure/B14747479.png)
